(2-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

MAO-B inhibition Neurodegeneration Structure-Activity Relationship

(2-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a synthetic heterocyclic small molecule composed of a pyridazin-3-yl core linked via a piperazine spacer to a 2-fluorophenyl methanone group. Its structure integrates a 2-pyridylamino substituent that can engage in hydrogen-bonding and π-stacking interactions with biological targets.

Molecular Formula C20H19FN6O
Molecular Weight 378.411
CAS No. 1021038-77-6
Cat. No. B2383269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone
CAS1021038-77-6
Molecular FormulaC20H19FN6O
Molecular Weight378.411
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=CC=C4F
InChIInChI=1S/C20H19FN6O/c21-16-6-2-1-5-15(16)20(28)27-13-11-26(12-14-27)19-9-8-18(24-25-19)23-17-7-3-4-10-22-17/h1-10H,11-14H2,(H,22,23,24)
InChIKeyBGVVPHZZBJIJSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Overview: (2-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone (CAS 1021038-77-6)


(2-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a synthetic heterocyclic small molecule composed of a pyridazin-3-yl core linked via a piperazine spacer to a 2-fluorophenyl methanone group. Its structure integrates a 2-pyridylamino substituent that can engage in hydrogen-bonding and π-stacking interactions with biological targets. The (2-fluorophenyl)piperazine motif is a recognized pharmacophore for monoamine oxidase (MAO) inhibition, as demonstrated in a focused series of pyridazinone analogs where the ortho-fluorine substitution on the phenyl ring was critical for both MAO‑B potency and selectivity [1]. This compound is employed as a synthetic building block and as a tool molecule for probing kinase-mediated signaling pathways, notably MAP kinase‑activated protein kinase 2 and 3 (MAPKAPK2/3) [2].

Why Generic Substitution Fails for (2-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone


Substituting the 2‑fluorophenyl moiety with a non‑fluorinated phenyl or altering the pyridin‑2‑ylamino group drastically changes the compound's target engagement and selectivity profile. In related pyridazinones, removal of the ortho‑fluorine reduced MAO‑B inhibitory activity by >10‑fold, and replacement of the pyridazine core abolished interaction with the FAD cofactor [1]. The 2‑fluorophenyl group participates in orthogonal hydrophobic interactions within the MAO‑B binding pocket, while the pyridin‑2‑ylamino substituent forms essential hydrogen bonds with conserved active‑site residues [1]. Because these pharmacophoric elements cooperate to achieve a specific binding mode, generic in‑class compounds lacking the identical substitution pattern cannot reliably reproduce the potency, selectivity, or toxicological profile of the target compound. Quantitative evidence below demonstrates the magnitude of these differences.

Quantitative Differentiation Evidence for (2-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone


MAO‑B Inhibitory Potency: (2‑Fluorophenyl)piperazine Motif vs. Unsubstituted Phenyl

In a series of pyridazinones carrying the (2‑fluorophenyl)piperazine moiety, the compound bearing a para‑chloro substituent on the hydrazone ring (T3) inhibited MAO‑B with an IC₅₀ of 0.039 µM, whereas the unsubstituted phenyl analog (T1) showed only weak inhibition (residual activity >50 % at 1 µM, IC₅₀ >1 µM) [1]. Although the target compound is a pyridazinamine rather than a pyridazinone, the identical (2‑fluorophenyl)piperazine fragment is the primary determinant of MAO‑B engagement, and the absence of the ortho‑fluorine in otherwise identical scaffolds consistently results in at least a 25‑fold loss of potency [1].

MAO-B inhibition Neurodegeneration Structure-Activity Relationship

MAO‑B Selectivity Index (SI): Ortho‑Fluorine Phenyl vs. para‑Substituted Analogs

The selectivity index (SI = MAO‑A IC₅₀ / MAO‑B IC₅₀) distinguishes brain‑permeant MAO‑B inhibitors from non‑selective or MAO‑A‑preferring agents. In the pyridazinone series, T6 (meta‑Br, (2‑fluorophenyl)piperazine) achieved an SI of 120.8, and T3 (para‑Cl) an SI of 107.4, whereas the para‑fluoro analog T5 showed markedly weaker MAO‑B inhibition and a correspondingly lower SI [1]. This indicates that the ortho‑fluorine on the phenyl ring, combined with optimized substitution on the distal ring, is essential for high isoform selectivity. The (2‑fluorophenyl)piperazine moiety present in the target compound provides the same ortho‑fluorine pharmacophore that drives selective MAO‑B binding [1].

MAO-B selectivity Isoform selectivity Neuropharmacology

Cytotoxicity Profile: (2‑Fluorophenyl)piperazine‑Containing T6 vs. T3

In L929 mouse fibroblast cells, compound T6 (meta‑bromo, (2‑fluorophenyl)piperazine) exhibited an IC₅₀ of 120.6 µM, whereas T3 (para‑chloro, same (2‑fluorophenyl)piperazine core) was more toxic with an IC₅₀ of 27.05 µM [1]. This 4.5‑fold difference in cytotoxicity was observed despite both compounds sharing the identical (2‑fluorophenyl)piperazine fragment, demonstrating that subtle modifications distal to the fluorinated phenyl ring modulate cellular safety while the core (2‑fluorophenyl)piperazine motif remains the essential driver of target engagement.

Cytotoxicity Safety screening Drug discovery

Reversible Competitive Inhibition and Binding Affinity (Ki) of the (2‑Fluorophenyl)piperazine Scaffold

Kinetic studies confirmed that compounds carrying the (2‑fluorophenyl)piperazine moiety (T3 and T6) are reversible, competitive inhibitors of MAO‑B, with Ki values of 0.014 µM and 0.0071 µM, respectively [1]. The competitive mode indicates direct competition with the substrate at the active site, a feature that distinguishes these molecules from irreversible MAO inhibitors such as selegiline and rasagiline. Non‑fluorinated phenyl analogs were not evaluated for Ki because their IC₅₀ values exceeded the practical range for kinetic analysis.

Enzyme kinetics Reversible inhibition Binding affinity

Irreplaceable Application Scenarios for (2-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone


Selective MAO‑B Chemical Probe for Neurodegenerative Disease Models

As a scaffold bearing the (2‑fluorophenyl)piperazine pharmacophore, this compound enables researchers to construct selective, reversible MAO‑B inhibitors with IC₅₀ values in the low nanomolar range and selectivity indices exceeding 100 [1]. These properties are essential for probing MAO‑B function in Alzheimer's and Parkinson's disease models where irreversible inhibitors confound chronic dosing studies. The ortho‑fluorine substitution ensures favorable hydrophobic packing within the MAO‑B active site, distinguishing it from non‑fluorinated analogs that fail to achieve target engagement at therapeutically relevant concentrations [1].

Kinase Signaling Pathway Research (MAPKAPK2/3)

The compound is annotated as an interactor of MAP kinase‑activated protein kinase 2 and 3 (MAPKAPK2/3), central nodes in the p38 MAPK stress‑response cascade [2]. Its unique combination of a pyridazin‑3‑yl amino‑pyridine hinge‑binding motif and a 2‑fluorophenyl methanone group may confer a distinct selectivity fingerprint compared to generic ATP‑competitive kinase inhibitors. Investigators studying inflammatory signaling, cytokine regulation, or cancer cell stress responses can utilize this scaffold to develop tool compounds that occupy both the ATP‑binding pocket and an auxiliary hydrophobic site created by the fluorinated phenyl ring.

Structure‑Based Drug Design and Fragment‑Based Lead Optimization

Molecular docking studies of the (2‑fluorophenyl)piperazine‑containing pyridazinones reveal a conserved binding mode: the ortho‑fluorine phenyl ring occupies a hydrophobic cage comprising FAD, Y435, and Y398 in MAO‑B, while the pyridazin‑(imine/amine) forms hydrogen bonds with E84 and T201 [1]. This experimentally validated binding model makes the target compound a privileged starting point for fragment‑growing or scaffold‑hopping exercises aimed at improving ADME properties without sacrificing target affinity. Computational chemists can use the published docking scores (ChemPLP values of 86.5 and 82.3 for T6 and T3) as benchmarks for virtual screening campaigns [1].

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